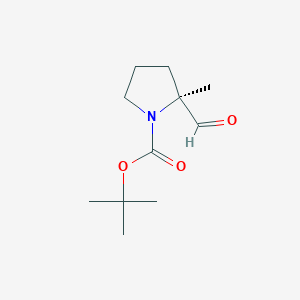![molecular formula C11H14ClNO2 B3387710 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide CAS No. 851169-12-5](/img/structure/B3387710.png)
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
Vue d'ensemble
Description
“2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide” is a chemical compound with the empirical formula C13H11ClN2O2 . It has a molecular weight of 262.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(NC(=O)c2cccnc2Cl)cc1 . The InChI representation is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Mécanisme D'action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, which can then influence cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide . These factors could include pH, temperature, and the presence of other molecules in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and is cost-effective. Furthermore, it is relatively safe to use, and can be used to study a variety of biological processes. However, there are also some limitations to the use of this compound in laboratory experiments. It is not always possible to accurately predict the effects of this compound on a given biological process, and it is important to be aware of the potential side effects of this compound before using it in experiments.
Orientations Futures
The potential future directions for the use of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide in scientific research are numerous. It could be used to study the effects of drugs on the body, and to develop new drugs. It could also be used to study the mechanisms of action of various drugs, as well as the regulation of gene expression. Furthermore, this compound could be used to study the effects of environmental factors on biological processes, and to develop new treatments for diseases. Finally, this compound could be used to study the interactions between proteins, and to develop new therapeutic strategies.
Applications De Recherche Scientifique
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide has been widely used in scientific research applications due to its versatile properties. It has been used in the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. This compound has also been used to study the effects of drugs on the body, as well as the mechanisms of action of various drugs. Furthermore, this compound has been used in the study of cell signaling pathways, and has been found to be useful in the development of new drugs.
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMTAIXCJTUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3387628.png)
![4-(2-methoxyethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3387634.png)
![3-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3387644.png)
![3-[(Carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B3387649.png)


![2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387669.png)



![2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3387690.png)

![2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3387698.png)
![2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3387712.png)